molecular formula C7H3BrINO B12873351 2-Bromo-4-iodobenzo[d]oxazole

2-Bromo-4-iodobenzo[d]oxazole

Cat. No.: B12873351
M. Wt: 323.91 g/mol
InChI Key: XHBLWFXJUMTQCS-UHFFFAOYSA-N
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Description

2-Bromo-4-iodobenzo[d]oxazole is a halogenated heterocyclic compound featuring a benzo[d]oxazole core substituted with bromine and iodine at positions 2 and 4, respectively. This structure combines the aromatic stability of the oxazole ring with the electronic and steric effects of heavy halogens, making it a valuable intermediate in pharmaceutical and materials chemistry. The bromine and iodine substituents enhance its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and influence its physicochemical properties, such as lipophilicity and molecular polarizability .

Properties

Molecular Formula

C7H3BrINO

Molecular Weight

323.91 g/mol

IUPAC Name

2-bromo-4-iodo-1,3-benzoxazole

InChI

InChI=1S/C7H3BrINO/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H

InChI Key

XHBLWFXJUMTQCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)N=C(O2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-iodobenzo[d]oxazole typically involves the bromination and iodination of benzo[d]oxazole derivatives. One common method includes the use of palladium-catalyzed reactions, such as the Suzuki coupling method . This method involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst, leading to the formation of the desired product.

Industrial Production Methods: Industrial production methods for 2-Bromo-4-iodobenzo[d]oxazole are not extensively documented. the general approach involves large-scale bromination and iodination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-iodobenzo[d]oxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the benzoxazole ring.

Scientific Research Applications

Chemistry: 2-Bromo-4-iodobenzo[d]oxazole is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, benzoxazole derivatives, including 2-Bromo-4-iodobenzo[d]oxazole, have shown potential as antimicrobial, antifungal, and anticancer agents . These compounds are being studied for their ability to inhibit the growth of various pathogens and cancer cells.

Industry: The compound is used in the development of materials with specific properties, such as non-linear optical materials. These materials have applications in optoelectronics and photonics .

Mechanism of Action

The mechanism of action of 2-Bromo-4-iodobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of enzymes and proteins essential for the survival and proliferation of pathogens and cancer cells . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Substituent Variations

Key Compounds for Comparison :

2-Bromobenzo[d]oxazole

4-Iodobenzo[d]oxazole

5-Bromo-2-phenylbenzo[d]oxazole

2-(4-Bromobenzyl)benzo[d]oxazole (CAS 76284-87-2)

Compound Substituents Molecular Formula Molecular Weight (g/mol)
2-Bromo-4-iodobenzo[d]oxazole Br (C2), I (C4) C₇H₃BrINO 323.92
2-Bromobenzo[d]oxazole Br (C2) C₇H₄BrNO 198.02
4-Iodobenzo[d]oxazole I (C4) C₇H₄INO 245.02
2-(4-Bromobenzyl)benzo[d]oxazole Br (C4 of benzyl group) C₁₄H₁₀BrNO 288.14

Structural Insights :

  • The dual halogenation in 2-Bromo-4-iodobenzo[d]oxazole introduces significant steric bulk and electronic modulation compared to mono-halogenated analogs. The iodine atom at C4 increases polarizability, while bromine at C2 enhances electrophilicity for nucleophilic substitution .
  • In 2-(4-Bromobenzyl)benzo[d]oxazole, the bromine is part of a benzyl side chain, reducing direct conjugation with the oxazole ring and altering reactivity patterns .

Reaction Conditions :

  • Temperature : Halogenation reactions for iodine require higher temperatures (80–100°C) compared to bromination (40–60°C) due to iodine’s lower reactivity .
  • Solvents : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for halogenation to stabilize transition states .

Physicochemical Properties

Property 2-Bromo-4-iodobenzo[d]oxazole 2-Bromobenzo[d]oxazole 2-(4-Bromobenzyl)benzo[d]oxazole
Melting Point (°C) 152–154 (predicted) 98–100 110–112
LogP (Lipophilicity) 3.2 2.1 3.8
Solubility Low in water; high in DCM Moderate in ethanol Low in water; high in THF
  • The higher molecular weight and iodine content in 2-Bromo-4-iodobenzo[d]oxazole result in reduced aqueous solubility compared to mono-halogenated analogs. Its logP value (3.2) suggests enhanced membrane permeability, critical for bioactive molecules .

Electronic and Reactivity Profiles

Frontier molecular orbital (FMO) analysis reveals:

  • HOMO-LUMO Gap : 2-Bromo-4-iodobenzo[d]oxazole exhibits a narrower gap (ΔE = 4.8 eV) than unsubstituted oxazole (ΔE = 6.2 eV), increasing its electrophilicity and susceptibility to nucleophilic attack .
  • Global Electrophilicity Index (ω) : Higher ω values (3.1 eV) compared to 2-Bromobenzo[d]oxazole (ω = 2.5 eV) indicate greater reactivity toward electron-rich species .

Structure-Activity Relationship (SAR)

  • Halogen Positioning : Bromine at C2 improves metabolic stability, while iodine at C4 enhances binding affinity to hydrophobic enzyme pockets .
  • Hydrophobic Tail Effects : Analogous to 2-(4-Bromobenzyl)benzo[d]oxazole, bulky substituents increase lipophilicity but may reduce solubility .

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